Cas no 1290136-85-4 ((2-Bromothiazol-5-yl)(piperidin-1-yl)methanone)

(2-Bromothiazol-5-yl)(piperidin-1-yl)methanone is a brominated thiazole derivative featuring a piperidine carboxamide functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the bromine atom at the 2-position of the thiazole ring enhances its reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating further structural modifications. The piperidine moiety contributes to improved solubility and bioavailability, making it valuable in medicinal chemistry applications. Its well-defined structure and high purity ensure consistent performance in research and industrial settings. Suitable for use in small-molecule drug discovery, this compound offers a reliable scaffold for targeting biologically relevant pathways.
(2-Bromothiazol-5-yl)(piperidin-1-yl)methanone structure
1290136-85-4 structure
Product Name:(2-Bromothiazol-5-yl)(piperidin-1-yl)methanone
CAS No:1290136-85-4
MF:C9H11BrN2OS
MW:275.165439844131
MDL:MFCD20259837
CID:1093819
PubChem ID:58227505
Update Time:2025-06-07

(2-Bromothiazol-5-yl)(piperidin-1-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • (2-Bromothiazol-5-yl)(piperidin-1-yl)methanone
    • (2-bromo-1,3-thiazol-5-yl)-piperidin-1-ylmethanone
    • CS-0444280
    • (2-Bromo-thiazol-5-yl)-piperidin-1-yl-methanone
    • SCHEMBL1657851
    • AB86631
    • RFQMRJIYAHXBOQ-UHFFFAOYSA-N
    • DB-120462
    • (2-Bromo-5-thiazolyl)-1-piperidinylmethanone
    • 1290136-85-4
    • MDL: MFCD20259837
    • Inchi: 1S/C9H11BrN2OS/c10-9-11-6-7(14-9)8(13)12-4-2-1-3-5-12/h6H,1-5H2
    • InChI Key: RFQMRJIYAHXBOQ-UHFFFAOYSA-N
    • SMILES: BrC1=NC=C(C(N2CCCCC2)=O)S1

Computed Properties

  • Exact Mass: 273.97755g/mol
  • Monoisotopic Mass: 273.97755g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 61.4Ų

(2-Bromothiazol-5-yl)(piperidin-1-yl)methanone Pricemore >>

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